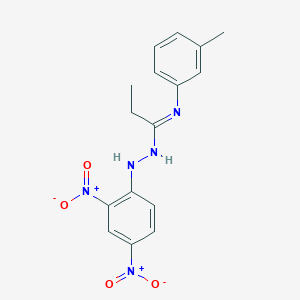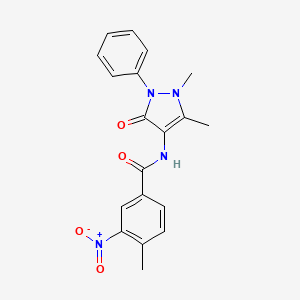
(3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate: is an organic compound that belongs to the class of phenoxyacetic acid derivatives This compound is characterized by the presence of multiple chlorine atoms attached to aromatic rings, which can significantly influence its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate typically involves the esterification of (3,4-Dichlorophenyl)methanol with 2-(2,4,5-trichlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of quinones or chlorinated benzoquinones.
Reduction: Conversion to (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)ethanol.
Substitution: Introduction of various functional groups such as methoxy, hydroxyl, or amino groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It is studied for its potential use in the synthesis of polymers and advanced materials with specific properties.
Biology and Medicine:
Pharmacology: Research is ongoing to explore its potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Agriculture: It is investigated for its herbicidal and pesticidal properties, aiming to develop more effective and environmentally friendly agrochemicals.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Environmental Science: Studies focus on its degradation pathways and environmental impact, aiming to develop methods for its safe disposal and remediation.
Wirkmechanismus
The mechanism of action of (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. For example, in herbicidal applications, the compound may inhibit key enzymes involved in plant growth, leading to the death of the target plants.
Vergleich Mit ähnlichen Verbindungen
(2,4-Dichlorophenoxy)acetic acid: A widely used herbicide with similar structural features but fewer chlorine atoms.
(4-Chlorophenyl)methyl 2-(2,4-dichlorophenoxy)acetate: Another phenoxyacetic acid derivative with a different substitution pattern on the aromatic rings.
Uniqueness: The unique combination of chlorine atoms in (3,4-Dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its higher chlorine content can enhance its reactivity and binding affinity, leading to improved efficacy in its intended applications.
Eigenschaften
Molekularformel |
C15H9Cl5O3 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(3,4-dichlorophenyl)methyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C15H9Cl5O3/c16-9-2-1-8(3-10(9)17)6-23-15(21)7-22-14-5-12(19)11(18)4-13(14)20/h1-5H,6-7H2 |
InChI-Schlüssel |
PAEYOUNGFHUDSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1COC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)


![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
![4-Bromo-2-[(E)-({4'-[(E)-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]amino]-3,3'-dimethoxy-[1,1'-biphenyl]-4-YL}imino)methyl]-6-chlorophenol](/img/structure/B15013983.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15013989.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)


![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B15014011.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014022.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15014026.png)
![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15014027.png)

